
(3Z)-3-(4-bromobenzylidene)-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a benzopyran core, which imparts unique chemical and physical properties. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in various biological processes. Additionally, it can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
N’-[(4-bromophenyl)methylidene]-3-chlorobenzohydrazide: Another bromophenyl derivative with potential biological activities.
Uniqueness
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique benzopyran core, which imparts distinct chemical and biological properties
Biological Activity
(3Z)-3-(4-bromobenzylidene)-2,3-dihydro-4H-chromen-4-one, a derivative of chromone, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzylidene moiety that may influence its pharmacological properties. The following sections will explore its biological activity, highlighting relevant research findings and case studies.
- Molecular Formula : C16H11BrO
- Molecular Weight : 299.16 g/mol
- IUPAC Name : this compound
Anticancer Activity
Several studies have investigated the anticancer properties of chromone derivatives, including this compound. A notable study assessed the compound's cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays :
- The compound was tested on human hepatocellular carcinoma (HepG2) and human epithelioid carcinoma (HeLa) cell lines using MTT assays.
- Results indicated that the compound exhibited significant cytotoxicity with IC50 values in the micromolar range.
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of oxidative stress in cancer cells.
- Reactive Oxygen Species (ROS) Induction :
- The compound was shown to increase ROS levels in treated cancer cells, leading to apoptosis.
- Indicators of oxidative stress such as reduced glutathione levels and increased malondialdehyde were measured, confirming the compound's role as an ROS inducer.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity.
- Inhibition of Nitric Oxide Production :
- The compound was tested in RAW 264.7 macrophages to assess its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production.
- Results demonstrated that it significantly reduced NO production without inducing cytotoxicity at effective concentrations.
Data Summary Table
Activity | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Anticancer | HepG2 | Micromolar range | ROS induction leading to apoptosis |
Anticancer | HeLa | Micromolar range | ROS induction leading to apoptosis |
Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of LPS-induced NO production |
Case Studies
-
Case Study on Anticancer Activity :
- A recent study published in Antioxidants highlighted the effectiveness of various chromone derivatives against cancer cell lines. The study found that compounds similar to this compound demonstrated selective antiproliferative activity against colon and breast cancer cell lines while sparing normal cells .
- Case Study on Anti-inflammatory Effects :
Properties
Molecular Formula |
C16H11BrO2 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9- |
InChI Key |
AYZMBXVSUXNTKR-XFXZXTDPSA-N |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C3O1 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.